n-Undecyl beta-D-glucopyranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

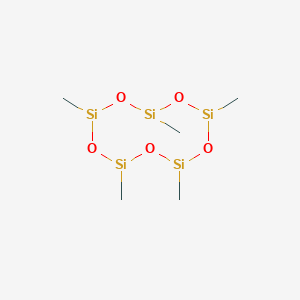

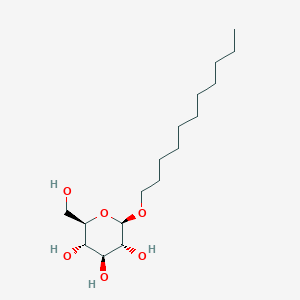

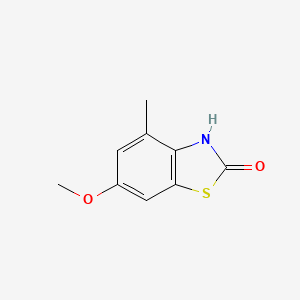

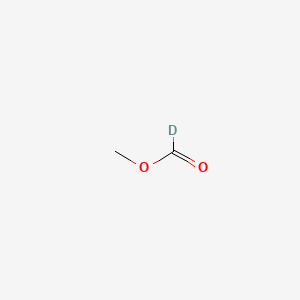

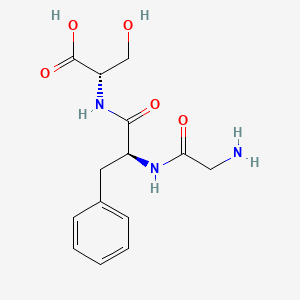

N-Undecyl beta-D-glucopyranoside is a non-ionic surfactant that is widely used in scientific research applications. It is a glycoside that is synthesized from glucose and undecanol. This surfactant is known for its ability to solubilize proteins, lipids, and other hydrophobic molecules. It has been used in various fields of research, including biochemistry, biophysics, and cell biology.

Wissenschaftliche Forschungsanwendungen

Liquid Crystalline Properties : n-Undecyl beta-D-glucopyranoside demonstrates significant liquid crystalline properties. For example, it has been found that compounds with n-hexyl and longer alkyl chains are enantiotropic, with the n-undecyl derivative exhibiting the largest liquid crystalline range. This characteristic suggests potential applications in materials science and nanotechnology (Doren et al., 1989).

Surfactant Properties in Biochemistry : this compound and related compounds, such as octyl and dodecyl beta-D-glucopyranosides, are effective nonionic solubilizing agents for membrane proteins. Their properties make them useful in the study of membrane proteins in general and cytochrome oxidase in particular, as their activity in these detergents closely approaches the physiological state (Rosevear et al., 1980).

Chiral Separations in Analytical Chemistry : this compound-based surfactants have been utilized in micellar electrokinetic capillary chromatography for the separation of enantiomers. These surfactants extend the usefulness of capillary electrophoresis as a tool for chiral separations (Tickle et al., 1994).

Enzymatic Synthesis in Biotechnology : The enzymatic synthesis of dodecyl beta-D-glucopyranoside, using the beta-glucosidase from Candida molischiana, demonstrates the potential of this compound and related compounds in biotechnological applications, particularly in cost-effective and environmentally friendly synthesis methods (Guéguen et al., 1995).

Diagnostic Applications in Medicine : this compound derivatives have been explored in the diagnosis of Gaucher's disease, utilizing fluorometric assays based on glucosides like 4-methylumbelliferyl-beta-D-glucopyranoside, which are effective for enzymic assays and carrier detection (Daniels & Glew, 1982).

Wirkmechanismus

Target of Action

n-Undecyl beta-D-glucopyranoside, also known as (2R,3S,4S,5R,6R)-2-(Hydroxymethyl)-6-(undecyloxy)tetrahydro-2H-pyran-3,4,5-triol, is primarily used as a detergent for membrane protein crystallization . The primary targets of this compound are integral membrane proteins, which play crucial roles in the transport of charged and large chemicals in and out of the cell .

Mode of Action

The interaction of this compound with its targets involves the extraction of these proteins from the membrane, a step typically achieved by the application of detergents . This compound provides a special environment mimicking the membrane to keep the extracted protein stable .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving membrane proteins. By extracting these proteins and providing a stable environment for them, this compound facilitates the structural analysis of these proteins .

Pharmacokinetics

It is known that this compound is used in non-aqueous reaction systems, such as organic solvents and ionic liquids .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the extraction and stabilization of membrane proteins. This facilitates the structural analysis of these proteins, which is crucial for understanding their functions and roles in various biological processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the use of this compound in non-aqueous reaction systems, such as organic solvents and ionic liquids, can affect its ability to extract and stabilize membrane proteins .

Eigenschaften

IUPAC Name |

2-(hydroxymethyl)-6-undecoxyoxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O6/c1-2-3-4-5-6-7-8-9-10-11-22-17-16(21)15(20)14(19)13(12-18)23-17/h13-21H,2-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULDAPNVYSDTSFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20403453 |

Source

|

| Record name | Undecyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70005-86-6 |

Source

|

| Record name | Undecyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4S)-4-[[4-[(6aS)-3-amino-1-oxo-6a,7,9,10a-tetrahydro-2H-imidazo[1,5-f]pteridin-4-ium-8-yl]benzoyl]amino]-5-hydroxy-5-oxopentanoate](/img/no-structure.png)

![Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B1588018.png)